molecular formula C17H12Cl2N2O3 B2834185 [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate CAS No. 320420-90-4

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

Cat. No. B2834185
M. Wt: 363.19
InChI Key: NZUDJYXIEXZSKT-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, also known as Z-5-Cl-PMA, is a synthetic compound with a wide range of scientific applications. It is a derivative of the indole family of compounds and is a non-toxic, water-soluble compound. Z-5-Cl-PMA has been used in research to study the mechanism of action of various compounds, as well as to study biochemical and physiological effects. In addition, it is used in laboratory experiments to study the advantages and limitations of various compounds.

Scientific Research Applications

  • Anticancer Activity :The compound has shown potential in anticancer research. It was involved in the stereoselective synthesis of derivatives exhibiting significant broad anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020).

  • Synthesis and Bioactivity :The compound plays a role in the synthesis of functionalized compounds. For instance, its derivatives were synthesized and found to exhibit anticancer activity (Karcev et al., 2022).

  • Herbicidal Activity :Research on geometrical isomers of a similar compound showed no significant difference in herbicidal effects on broadleaf weeds in soybeans, indicating potential agricultural applications (Hayashi & Kouji, 1990).

  • Chemical Synthesis Methods :The compound has been used in the development of novel palladium-catalyzed oxidative C-H functionalization protocols, enabling the synthesis of various derivatives (Tang et al., 2008).

  • Anticonvulsant and Muscle Relaxant Activities :Derivatives of the compound have been synthesized and evaluated for anticonvulsant and muscle relaxant activities, showing promising results in these therapeutic areas (Sharma et al., 2013).

  • Zinc(II) Binding :Modified derivatives of the compound were studied for their zinc(II) binding properties, making them useful in biological and chemical sensing applications (Nolan et al., 2005).

  • Antimicrobial Agents :The compound has been used in the synthesis of antimicrobial agents, demonstrating moderate activity against various pathogenic strains (Sah et al., 2014).

  • Catalytic Activities :Derivatives of the compound have been utilized in research focusing on catalytic activities relevant to biological processes, offering insights into the role of ligand backbone and complex nuclearity (Chakraborty et al., 2014).

  • Synthesis of Novel Derivatives :The compound has been instrumental in the synthesis of novel dispirobisoxindole derivatives, showing a variety of stereochemical properties and applications in chemical synthesis (Dandia et al., 2013).

properties

IUPAC Name

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-10(22)24-20-16-14-8-13(19)6-7-15(14)21(17(16)23)9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUDJYXIEXZSKT-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.